molecular formula C7H14N2O2 B580386 methyl (4S)-4-amino-1-methyl-L-prolinate CAS No. 1243248-53-4

methyl (4S)-4-amino-1-methyl-L-prolinate

Cat. No.: B580386
CAS No.: 1243248-53-4
M. Wt: 158.201
InChI Key: WWDRZXVUQYMTLY-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4S)-4-amino-1-methyl-L-prolinate is an organic compound with a specific stereochemistry It is a derivative of proline, an amino acid, and features a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4S)-4-amino-1-methyl-L-prolinate typically involves the following steps:

    Starting Material: The synthesis begins with L-proline, which is commercially available.

    Protection of the Amino Group: The amino group of L-proline is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.

    Methylation: The protected L-proline is then methylated at the 1-position using methyl iodide in the presence of a base like sodium hydride.

    Deprotection: The protecting group is removed to yield the free amine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4S)-4-amino-1-methyl-L-prolinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl (4S)-4-amino-1-methyl-L-prolinate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (4S)-4-amino-1-methyl-L-prolinate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity. The pathways involved include binding to active sites and altering enzyme conformation, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4S)-4-amino-1-methyl-D-prolinate: The enantiomer of the compound with different stereochemistry.

    Methyl (4R)-4-amino-1-methyl-L-prolinate: Another stereoisomer with different spatial arrangement.

    Methyl (4S)-4-hydroxy-1-methyl-L-prolinate: A hydroxyl derivative with similar structural features.

Uniqueness

Methyl (4S)-4-amino-1-methyl-L-prolinate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties

Properties

IUPAC Name

methyl (2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-4-5(8)3-6(9)7(10)11-2/h5-6H,3-4,8H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDRZXVUQYMTLY-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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